Enpiprazole
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Overview
Description
Enpiprazole is an anxiolytic drug belonging to the phenylpiperazine group. Despite its potential, it was never marketed. The compound is known for producing anxiolytic-like effects in animals, although these effects can be biphasic and may reverse at high doses. This compound is also known to produce ortho-chlorophenylpiperazine as a metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of enpiprazole involves the reaction of 1-(2-chlorophenyl)piperazine with 1-methyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is then subjected to reflux conditions to complete the reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient catalysts to ensure high yield and purity. The process would also include steps for purification and quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Enpiprazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the phenyl and piperazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, halogenated, and alkylated forms.
Scientific Research Applications
Chemistry: Enpiprazole serves as a model compound for studying the behavior of phenylpiperazine derivatives.
Biology: The compound’s effects on animal behavior have been extensively studied, providing insights into its anxiolytic properties.
Medicine: Although not marketed, this compound’s potential as an anxiolytic agent has been explored in preclinical studies.
Industry: this compound’s derivatives are of interest for developing new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
Enpiprazole exerts its effects primarily through its interaction with serotonin and dopamine receptors. It acts as a partial agonist at these receptors, modulating neurotransmitter levels in the brain. This modulation is believed to underlie its anxiolytic effects. The exact molecular targets and pathways involved include the serotonin 5-HT1A and dopamine D2 receptors .
Comparison with Similar Compounds
Enpiprazole is similar to other phenylpiperazine derivatives such as:
- Acaprazine
- Enciprazine
- Lorpiprazole
- Mepiprazole
- Tolpiprazole
Uniqueness: What sets this compound apart is its specific chemical structure, which includes a 2-chlorophenyl group and a 1-methyl-1H-pyrazole-4-yl group. This unique structure contributes to its distinct pharmacological profile and metabolic pathway, producing ortho-chlorophenylpiperazine as a metabolite .
Properties
CAS No. |
31729-24-5 |
---|---|
Molecular Formula |
C16H21ClN4 |
Molecular Weight |
304.82 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-[2-(1-methylpyrazol-4-yl)ethyl]piperazine |
InChI |
InChI=1S/C16H21ClN4/c1-19-13-14(12-18-19)6-7-20-8-10-21(11-9-20)16-5-3-2-4-15(16)17/h2-5,12-13H,6-11H2,1H3 |
InChI Key |
WBFVWQJVMMIQFI-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)CCN2CCN(CC2)C3=CC=CC=C3Cl |
Canonical SMILES |
CN1C=C(C=N1)CCN2CCN(CC2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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